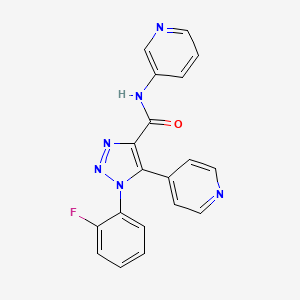
1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. It also contains functional groups attached to the triazole ring, including a fluorophenyl group, two pyridyl groups, and a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The fluorophenyl, pyridyl, and carboxamide groups would likely be introduced in subsequent steps, although the exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography could provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be susceptible to hydrolysis, while the fluorophenyl group might undergo reactions typical of aromatic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental measurements. Computational methods could also be used to predict some properties.Scientific Research Applications
Sensor Development
1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is implicated in the development of sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, functions as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, leveraging internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).
Mechanistic Studies and Synthesis
The compound also finds use in mechanistic studies and the synthesis of related structures. A study explored the mechanism of synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, providing insights into the laws of synthesis reactions and offering a theoretical basis for designing and synthesizing new 1,3,5-trisubstituted-1,2,4-triazoles (Gu & Lu, 2020).
Antimicrobial and Antitumor Activities
This class of compounds also demonstrates potential in antimicrobial and antitumor applications. Novel N-arylpyrazole-containing enaminones were synthesized, yielding substituted pyridine derivatives and other compounds. Some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil and showed antimicrobial activity (Riyadh, 2011).
Drug Discovery and Development
The triazole compound is also relevant in the field of drug discovery and development. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This discovery led to the advancement of one such compound into phase I clinical trials, highlighting its potential therapeutic applications (Schroeder et al., 2009).
Safety And Hazards
The safety and hazards associated with this compound would be determined through toxicity studies. These might include in vitro assays to assess cytotoxicity, as well as in vivo studies in animal models to assess acute and chronic toxicity.
Future Directions
Future research on this compound could involve further studies to optimize its synthesis, characterize its properties, determine its mechanism of action, and assess its safety and efficacy. If it’s a drug candidate, it might undergo preclinical and clinical trials.
Please note that this is a general analysis based on the classes of compounds and functional groups present in the molecule. The exact properties and behavior of this specific compound could vary. For detailed information, specific studies on this compound would be needed.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-pyridin-3-yl-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O/c20-15-5-1-2-6-16(15)26-18(13-7-10-21-11-8-13)17(24-25-26)19(27)23-14-4-3-9-22-12-14/h1-12H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRPCTTVSSPFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CN=CC=C3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B2822717.png)
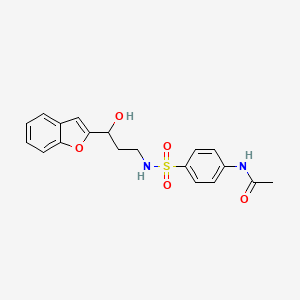
![N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide](/img/structure/B2822722.png)
![N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2822723.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
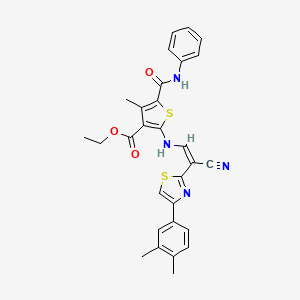
![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2822730.png)

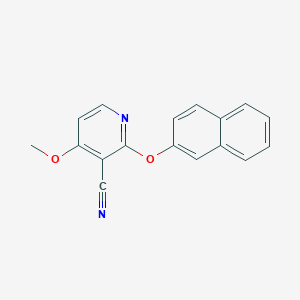
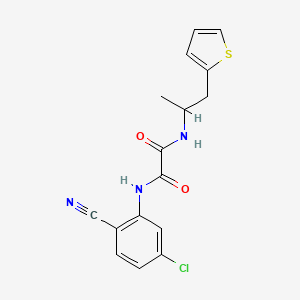
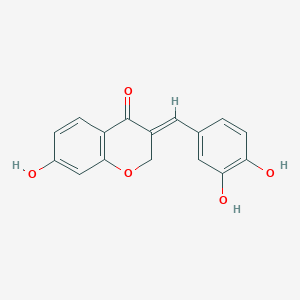
![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2822737.png)
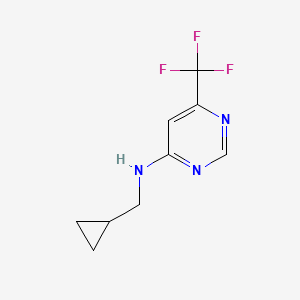
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2822739.png)